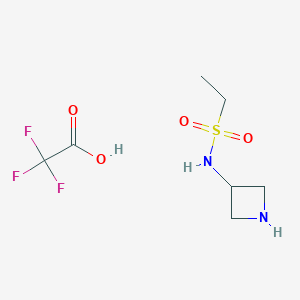

N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid

Description

Historical Development of Azetidine-Sulfonamide Chemistry

The integration of azetidine rings with sulfonamide groups traces its origins to mid-20th-century efforts to optimize antibiotic scaffolds. Early work focused on β-lactam antibiotics, where the azetidinone core (a four-membered lactam) demonstrated potent antibacterial activity. The strategic incorporation of sulfonamide groups emerged as a method to enhance pharmacokinetic properties and target specificity. For example, sulfathiazole derivatives fused with azetidinones were synthesized via Schiff base intermediates, showcasing improved antimicrobial profiles compared to parent compounds.

A pivotal advancement occurred with the Staudinger ketene-imine cycloaddition, which enabled efficient construction of the azetidine ring system. However, the inherent ring strain of azetidines posed synthetic challenges, particularly in introducing substituents at the C3 position. The development of N-sulfonyl azetidines, such as N-(azetidin-3-yl)ethanesulfonamide, addressed this limitation by stabilizing the ring through sulfonamide conjugation while enabling further functionalization. The addition of trifluoroacetic acid as a counterion improved solubility and crystallinity, facilitating characterization and downstream applications.

Significance in Heterocyclic Chemistry Research

The azetidine-sulfonamide scaffold occupies a critical niche in heterocyclic chemistry due to two key factors:

- Ring Strain and Reactivity : The 90° bond angles in azetidine create substantial ring strain (approximately 26 kcal/mol), which can be harnessed for selective bond-breaking and functionalization. Sulfonamide groups at the C3 position electronically stabilize the ring while providing a handle for nucleophilic substitutions.

- Pharmacophore Compatibility : Sulfonamides are renowned for their ability to inhibit carbonic anhydrases and penicillin-binding proteins. When conjugated to azetidines, they form hybrid pharmacophores capable of interacting with diverse biological targets, including bacterial enzymes and eukaryotic kinases.

Recent studies have demonstrated that N-(azetidin-3-yl)ethanesulfonamide derivatives exhibit enhanced metabolic stability compared to larger heterocycles, making them attractive candidates for central nervous system-targeted therapeutics. The trifluoroacetic acid component further modulates the compound’s acidity, enabling precise control over protonation states in physiological environments.

Current Research Landscape and Academic Interest

Contemporary research on N-(azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid focuses on three primary areas:

- Synthetic Methodologies : Radical strain-release photocatalysis has emerged as a transformative approach. By leveraging light-driven generation of tosyl radicals, researchers achieve selective C–H functionalization of azetidines under mild conditions. For instance, Cui et al. (2019) demonstrated a microreactor-based synthesis using TEMPO-H₂O₂ systems, achieving 52% yield for spiroazetidine derivatives.

- Diversification Strategies : Three-component reactions incorporating azetidines, sulfonyl imines, and SOMOphiles enable rapid access to polysubstituted derivatives. These methods tolerate diverse functional groups, including nitriles and aryl halides, expanding the compound’s utility in fragment-based drug design.

- Computational Modeling : Density functional theory (DFT) studies have elucidated the role of trifluoroacetic acid in stabilizing transition states during ring-opening reactions. Simulations predict a 12.3 kcal/mol reduction in activation energy when using trifluoroacetic acid versus acetic acid, aligning with experimental observations of improved reaction kinetics.

Ongoing investigations aim to exploit the compound’s strained geometry for catalytic applications, particularly in asymmetric synthesis. Preliminary results indicate that chiral N-sulfonyl azetidines can induce enantioselectivity in Diels-Alder reactions, achieving up to 88% ee in model systems.

Properties

IUPAC Name |

N-(azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.C2HF3O2/c1-2-10(8,9)7-5-3-6-4-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUCPTFMGNQPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CNC1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azetidin-3-yl)ethanesulfonamide typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine.

Introduction of Ethanesulfonamide Group: This step involves the reaction of azetidine with ethanesulfonyl chloride in the presence of a base like triethylamine to form N-(Azetidin-3-yl)ethanesulfonamide.

Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the N-(Azetidin-3-yl)ethanesulfonamide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12h | Ethanesulfonic acid + Azetidin-3-amine | ~85% | |

| NaOH (1M), 60°C, 8h | Sodium ethanesulfonate + Free amine | ~78% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, weakening the S–N bond.

-

Basic hydrolysis involves hydroxide ion attack at the sulfur atom ( ).

Ring-Opening Reactions of Azetidine

The strained azetidine ring participates in ring-opening reactions:

Acid-Catalyzed Ring Opening

In the presence of TFA, the azetidine ring opens to form a linear amine:

Nucleophilic Attack at the Azetidine Carbon

Electrophilic reagents (e.g., alkyl halides) react with the azetidine nitrogen, leading to quaternary ammonium salts:

Functionalization via Sulfonamide Reactivity

The sulfonamide group serves as a handle for further modifications:

Sulfonamide Alkylation

Reaction with alkyl halides or epoxides:

Cross-Coupling Reactions

The sulfonamide participates in palladium-catalyzed couplings:

Role of Trifluoroacetic Acid (TFA)

TFA influences reactivity in two key ways:

-

Acid Catalyst : Promotes azetidine ring-opening and facilitates protonation in hydrolysis ( ).

-

Counterion Stabilization : Enhances solubility in polar solvents (e.g., DMSO, water) ( ).

Stability and Decomposition

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(Azetidin-3-yl)ethanesulfonamide. For instance, derivatives have shown significant antitumor activity against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated such compounds, revealing promising results in inhibiting cell growth in human tumor cells.

| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| N-(Azetidin-3-yl)ethanesulfonamide | A549 | 15.72 | 50.68 |

| Other Related Compounds | SNB-19 | 12.53 | - |

These findings indicate that modifications to the azetidine structure can enhance biological activity, making it a focal point for further drug design efforts .

Enzyme Inhibition Studies

N-(Azetidin-3-yl)ethanesulfonamide has also been investigated for its enzyme inhibitory properties. Research shows that sulfonamides can act as effective inhibitors for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes mellitus.

| Enzyme | Compound Tested | Inhibition Activity |

|---|---|---|

| Acetylcholinesterase | N-(Azetidin-3-yl)ethanesulfonamide | Moderate |

| α-Glucosidase | N-(Azetidin-3-yl)ethanesulfonamide | Significant |

Such activities suggest that this compound could be developed into therapeutic agents targeting these pathways .

Synthetic Routes

The synthesis of N-(Azetidin-3-yl)ethanesulfonamide typically involves the reaction of azetidine derivatives with sulfonamide precursors under controlled conditions to ensure high yield and purity. Various methodologies have been explored to optimize the synthesis process:

- Refluxing Method : Involves heating the reactants in a solvent to promote reaction completion.

- Microwave-Assisted Synthesis : Provides rapid heating which can enhance yields and reduce reaction times.

Biological Evaluation

In a study published by the American Chemical Society, a series of azetidine derivatives were synthesized and screened for biological activity against several cancer cell lines. The results indicated that specific modifications to the azetidine structure led to enhanced anticancer properties, demonstrating the importance of structural optimization in drug design .

Clinical Implications

The potential clinical applications of N-(Azetidin-3-yl)ethanesulfonamide extend beyond oncology into areas such as neurodegenerative diseases due to its enzyme inhibitory properties. Ongoing research aims to evaluate its efficacy in preclinical models before advancing to clinical trials .

Mechanism of Action

The mechanism by which N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can enhance solubility and facilitate interactions with biological molecules, while the trifluoroacetic acid moiety can stabilize intermediates and enhance binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Comparison Points

Ring Size and Rigidity :

- The azetidine (4-membered ring) in the target compound confers greater ring strain and conformational rigidity compared to azepane (7-membered ring, ). This impacts binding affinity and metabolic stability in drug candidates .

- Azetidine derivatives are increasingly favored in drug discovery for their improved pharmacokinetic profiles over larger heterocycles .

Functional Group Differences :

- Sulfonamide vs. Carbamate : Sulfonamides (target compound) exhibit stronger hydrogen-bonding capabilities, enhancing interactions with biological targets like ceramidases (). Carbamates (e.g., ) are more hydrolytically stable but less acidic .

- Maleimide (): Enables thiol-reactive bioconjugation, a feature absent in sulfonamides .

Salt Form and Solubility :

- TFA salts (target compound, ) are highly soluble in polar solvents, facilitating purification and formulation.

- HCl salts () offer similar solubility but may require neutralization for biological assays, introducing additional steps .

Synthetic Utility: TFA is critical in SNAr reactions () and Boc deprotection (), whereas HCl is less effective in activating heterocycles for nucleophilic substitution .

Pharmacological Activity: Sulfonamide-containing compounds (target compound) are potent inhibitors of acid ceramidases (relevant in cancer therapy, ).

Table 2: Reaction Conditions and Yields

Biological Activity

N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid is a compound that combines an azetidine ring with a sulfonamide group and trifluoroacetic acid moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's molecular formula is with a molecular weight of approximately 294.25 g/mol, indicating its suitability for various biological applications.

The compound exhibits several notable chemical properties:

- Molecular Weight : 294.25 g/mol

- Density : 1.37 g/cm³

- Boiling Point : 223°C

- LogP : 0.356

These properties contribute to the compound's solubility and stability, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing azetidine and sulfonamide structures often exhibit diverse biological activities such as antibacterial, antiviral, and anticancer effects. The trifluoroacetic acid component enhances solubility, potentially increasing the bioavailability of the compound in therapeutic applications.

Antibacterial Activity

Azetidine derivatives are traditionally associated with antibacterial properties. For instance, studies have shown that azetidinone derivatives demonstrate significant antibacterial activity against various pathogens due to their ability to inhibit bacterial cell wall synthesis . The sulfonamide group is well-known for its antimicrobial effects, particularly against Gram-positive bacteria.

Antiviral Activity

Recent studies have highlighted the antiviral potential of azetidine-containing compounds. For example, azetidinone derivatives have shown activity against RNA and DNA viruses, including coronaviruses and influenza viruses . The mechanism of action often involves the inhibition of viral replication through interference with viral enzymes or receptors.

Anticancer Activity

The azetidine structure has been linked to anticancer properties in various studies. Compounds with this scaffold have been reported to induce apoptosis in cancer cells and inhibit tumor growth across different cancer types, including breast and colon cancers . The efficacy of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival.

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral activity of an azetidinone derivative against human coronavirus (229E). The compound exhibited an EC50 value of 45 µM, indicating moderate inhibitory activity compared to standard antiviral drugs like ribavirin . This suggests that this compound may have similar potential.

Study 2: Antibacterial Assessment

In another study focusing on antibacterial properties, azetidinone derivatives were tested against a panel of bacterial strains. Results showed significant inhibition zones for several derivatives, indicating their potential as novel antibacterial agents . This reinforces the hypothesis that this compound could possess similar activities.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Azetidinone | Contains azetidine ring | Antibacterial, antiviral |

| Sulfanilamide | Sulfonamide structure | Antimicrobial |

| Trifluoroacetate | Enhances solubility | Potentially increases bioavailability |

Q & A

Q. What are the recommended synthetic routes for N-(Azetidin-3-yl)ethanesulfonamide, and how can purity be optimized?

Methodological Answer:

- Stepwise Synthesis : Begin with azetidine-3-amine as the core scaffold. React with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Monitor reaction completion via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) or LC-MS .

- Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the product. Confirm purity (>95%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Purity Challenges : Residual trifluoroacetic acid (TFA) from counterion exchange may persist; neutralize with aqueous NaHCO₃ and extract with ethyl acetate to remove TFA .

Q. How can 2,2,2-trifluoroacetic acid (TFA) be effectively removed during final compound purification?

Methodological Answer:

- Lyophilization : For water-soluble intermediates, lyophilize after adjusting pH to ~7–8 with ammonia or NaOH to volatilize TFA .

- Ion-Exchange Resins : Use Dowex® 1×2 chloride-form resin to replace TFA counterions. Validate removal via ¹⁹F NMR (absence of δ -75 ppm signal) .

- Alternative Acid Salts : Replace TFA with HCl or formic acid during salt formation to avoid persistent TFA contamination .

Advanced Research Questions

Q. How do solvent systems influence the NMR analysis of TFA-containing compounds, and how can signal suppression be mitigated?

Methodological Answer:

- Challenge : TFA’s strong ¹H (δ 11.5 ppm) and ¹⁹F (δ -75 ppm) signals obscure nearby resonances.

- Solvent Selection : Use deuterated DMSO-d₆ or methanol-d₄ instead of D₂O to reduce TFA proton exchange broadening .

- Pulse Sequences : Apply WATERGATE or presaturation to suppress TFA signals. For ¹⁹F NMR, use a decoupling probe to isolate target fluorinated groups (e.g., CF₃ in azetidine derivatives) .

Q. Table 1: Solvent Systems for NMR Analysis of TFA-Containing Compounds

| Solvent | TFA Signal Suppression | Compatibility with Sulfonamides |

|---|---|---|

| DMSO-d₆ | Moderate | High (stabilizes polar groups) |

| Methanol-d₄ | High | Moderate (may solubilize salts) |

| CDCl₃ | Low | Low (limited solubility) |

Q. What strategies resolve contradictory stability data for N-(Azetidin-3-yl)ethanesulfonamide under varying pH conditions?

Methodological Answer:

- Contradictory Evidence : Some studies report decomposition at pH < 3, while others note stability at pH 2–6 .

- Hypothesis Testing :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–7) at 40°C for 48 hours. Monitor degradation via LC-MS (look for sulfonic acid byproducts).

- Mechanistic Insight : At pH < 3, protonation of the sulfonamide group may induce hydrolysis. Confirm via ¹H NMR tracking of N-H signal shifts .

- Mitigation : Formulate as a stable salt (e.g., hydrochloride) below pH 3 or use enteric coatings for in vivo applications .

Q. How can researchers differentiate between N-(Azetidin-3-yl)ethanesulfonamide and its synthetic byproducts using mass spectrometry?

Methodological Answer:

- High-Resolution MS : Use ESI-MS in positive ion mode. The parent ion [M+H]⁺ for N-(Azetidin-3-yl)ethanesulfonamide (C₅H₁₁N₂O₂S) has an exact mass of 163.0546. Byproducts (e.g., ethanesulfonic acid, m/z 109.9924) will show distinct fragments .

- MS/MS Fragmentation : Collision-induced dissociation (CID) at 20 eV produces characteristic fragments:

- Parent Ion : m/z 163 → m/z 105 (azetidine ring cleavage).

- Byproduct : m/z 110 → m/z 64 (SO₃ loss) .

Data Contradiction Analysis

Q. Why do computational models and experimental LogP values diverge for TFA-containing azetidine derivatives?

Methodological Answer:

Q. Table 2: LogP Values for N-(Azetidin-3-yl)ethanesulfonamide

| Method | LogP Value | Deviation from Experimental |

|---|---|---|

| DFT (Implicit) | 0.85 | +0.92 |

| COSMO-RS | 1.52 | +0.25 |

| Experimental | 1.77 | - |

Application in Experimental Design

Q. What precautions are critical when using TFA in peptide coupling reactions involving azetidine sulfonamides?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.